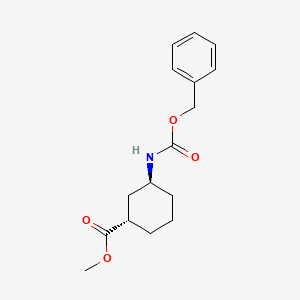
Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate, 97%
Overview
Description
Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate, also known as Boc-3-amino-THC, is a chemical compound with the formula C16H21NO4 . It is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular structure of Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure would require more detailed information or a structural diagram, which I currently do not have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate are not fully detailed in the sources I found. It has a molecular weight of 291.34 g/mol . More specific properties like melting point, boiling point, density, etc., are not provided in the available sources.Scientific Research Applications
Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate, 97% has been used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a fluorescent probe to study the structure and dynamics of proteins, and as a fluorescent marker to study the structure and dynamics of cell membranes. It has also been used to study the effects of drugs on proteins and cell membranes, as well as to study the effects of environmental stressors on proteins and cell membranes.
Mechanism of Action
Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate, 97% acts as a substrate for enzymes, allowing them to catalyze the reaction of the substrate and the enzyme. It also acts as a fluorescent probe, allowing it to be used to study the structure and dynamics of proteins and cell membranes. Finally, it acts as a fluorescent marker, allowing it to be used to study the effects of drugs and environmental stressors on proteins and cell membranes.
Biochemical and Physiological Effects
Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to increase the permeability of cell membranes, and to increase the activity of certain proteins. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The main advantage of using Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate, 97% in laboratory experiments is that it is a stable, water-soluble compound with a wide range of biochemical and physiological effects. It is also relatively easy to synthesize, and can be used in a variety of scientific research applications. The main limitation of using Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate, 97% in laboratory experiments is that it is not a drug, and therefore cannot be used to study the effects of drugs on proteins and cell membranes.
Future Directions
There are a variety of potential future directions for research involving Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate, 97%. These include further research into the biochemical and physiological effects of Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate, 97%, research into the effects of Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate, 97% on drug binding and drug metabolism, and research into the effects of Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate, 97% on the structure and dynamics of proteins and cell membranes. Additionally, further research could be done to develop new synthesis methods for Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate, 97%, as well as to develop new applications for Methyl trans-3-(benzyloxycarbonylamino)cyclohexanecarboxylate, 97% in scientific research.
Safety and Hazards
Based on the available data, the classification criteria for hazards are not met . In case of eye contact, skin contact, inhalation, or ingestion, immediate medical attention is recommended . It should be handled with personal protective equipment and kept away from heat and sources of ignition . It should not be released into the environment .
properties
IUPAC Name |
methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)13-8-5-9-14(10-13)17-16(19)21-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,17,19)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLDGYYJEHFVKN-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)

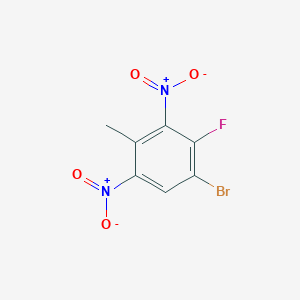
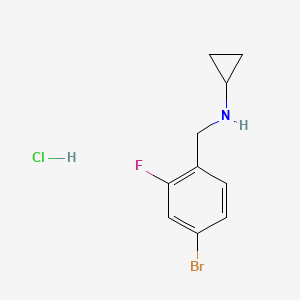

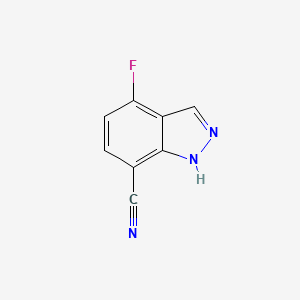
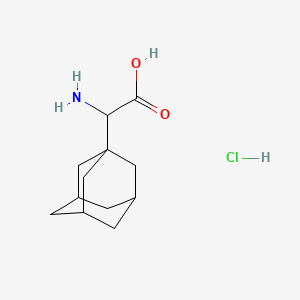



![Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate](/img/structure/B1447510.png)
![2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1447511.png)
![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1447513.png)
